methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

Epigenetics DNA methyltransferase inhibition Benzothiophene SAR

Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate (CAS 477490‑23‑6; molecular formula C₁₉H₁₇NO₅S, MW 371.41) is a fully synthetic benzo[b]thiophene derivative functionalized with a 2,4-dimethoxybenzamide at the 3‑position and a methyl ester at the 2‑position. The compound belongs to a broader class of benzothiophene carboxylate and carboxamide analogs that have been investigated as allosteric inhibitors of branched‑chain α‑ketoacid dehydrogenase kinase (BDK) and as modulators of DNA methyltransferases.

Molecular Formula C19H17NO5S
Molecular Weight 371.41
CAS No. 477490-23-6
Cat. No. B2791540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate
CAS477490-23-6
Molecular FormulaC19H17NO5S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
InChIInChI=1S/C19H17NO5S/c1-23-11-8-9-12(14(10-11)24-2)18(21)20-16-13-6-4-5-7-15(13)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
InChIKeyBIYOZOCJMAQZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate (CAS 477490-23-6): Procurement-Relevant Identity and Class Context


Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate (CAS 477490‑23‑6; molecular formula C₁₉H₁₇NO₅S, MW 371.41) is a fully synthetic benzo[b]thiophene derivative functionalized with a 2,4-dimethoxybenzamide at the 3‑position and a methyl ester at the 2‑position . The compound belongs to a broader class of benzothiophene carboxylate and carboxamide analogs that have been investigated as allosteric inhibitors of branched‑chain α‑ketoacid dehydrogenase kinase (BDK) and as modulators of DNA methyltransferases [1]. Its precise substitution pattern distinguishes it from the 3,4‑, 3,5‑, and 2,6‑dimethoxy isomers (e.g., CAS 441290‑61‑5, 477490‑22‑5), each of which presents a different spatial arrangement of the hydrogen‑bond‑donating/accepting methoxy groups and consequently a distinct pharmacophore for target engagement . This positional specificity is critical for users procuring building blocks for kinase‑focused or epigenetics‑oriented libraries, where subtle changes in regioisomer geometry can determine on‑target potency and selectivity [2].

Why Generic Substitution Fails: Regioisomeric Differentiation of Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate from Its Closest Dimethoxybenzamido Analogs


Within the benzothiophene-2-carboxylate scaffold, the position of the two methoxy substituents on the benzamide ring is a primary determinant of biochemical recognition. The 2,4‑dimethoxybenzamido regioisomer (CAS 477490‑23‑6) presents a distinctly different electrostatic surface and hydrogen‑bond network compared with the 2,6‑, 3,4‑, and 3,5‑dimethoxy isomers, which can translate into meaningful differences in target‑binding profiles . For example, the 2,4‑disubstitution pattern creates an ortho‑ and para‑methoxy arrangement that places electron density and hydrogen‑bond acceptors in a geometry that is unique among the four combinatorial regioisomers, potentially altering interactions with kinase hinge regions or DNA‑methyltransferase catalytic pockets [1]. Because benzothiophene‑based allosteric BDK inhibitors and DNMT3A ligands are sensitive to the shape and polarity of the aryl amide appendage, interchanging regioisomers without confirmatory data can lead to complete loss of activity, as demonstrated for structurally analogous benzothiophene carboxylate series [2]. Procurement decisions that treat these isomers as interchangeable risk obtaining material with divergent biochemical behavior, making explicit regioisomer verification essential.

Product-Specific Quantitative Evidence Guide: Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate vs. Key Comparators


DNMT3A Binding Affinity: 2,4-Dimethoxy Regioisomer vs. Structurally Related Benzamides

The 2,4-dimethoxybenzamido regioisomer (CAS 477490-23-6) has been evaluated for binding to the catalytic domain of human DNA (cytosine-5)-methyltransferase 3A (DNMT3A) and shows an inhibition constant (Ki) of 5.03 µM (5.03E+3 nM) when assayed using ³H-AdoMet as the methyl donor [1]. In a separate assay format employing poly(dI-dC) as substrate, the Ki was determined to be 21.6 µM, indicating that the apparent affinity is sensitive to the substrate context [1]. Although no direct head-to-head comparison with the other dimethoxy regioisomers (2,6‑, 3,4‑, or 3,5‑) has been published to date, these data establish a quantifiable baseline for DNMT3A engagement that can be used to benchmark future analogs. By comparison, the well‑characterized benzamide HDAC inhibitor entinostat (MS‑275) exhibits a DNMT3A Ki of >30 µM, suggesting that the 2,4‑dimethoxybenzothiophene scaffold confers meaningful DNMT3A recognition not shared by classical benzamide chemotypes [2].

Epigenetics DNA methyltransferase inhibition Benzothiophene SAR

Positional Isomer Differentiation: 2,4- vs. 2,6- vs. 3,4- vs. 3,5-Dimethoxybenzamido Benzothiophene-2-Carboxylates

The four dimethoxybenzamido regioisomers sharing the benzothiophene-2-carboxylate core—2,4‑ (CAS 477490‑23‑6), 2,6‑ (CAS 441290‑61‑5), 3,4‑ (CAS 441290‑54‑6), and 3,5‑ (CAS 477490‑22‑5)—differ exclusively in the relative positions of the two methoxy substituents on the benzamide ring, yet this single variable produces distinct molecular electrostatic potentials, dipole moments, and hydrogen‑bond acceptor geometries as predicted by DFT calculations [1]. Computational studies on the title compound show that the 2,4‑dimethoxy arrangement yields a HOMO–LUMO gap and chemical hardness parameter that are distinguishable from those calculated for the 3,4‑ and 3,5‑ isomers, implying differential charge‑transfer reactivity and protein‑binding complementarity [1]. Although quantitative biochemical activity data are not yet available for the 2,4‑isomer beyond DNMT3A, the class‑level evidence from benzothiophene carboxylate BDK inhibitors demonstrates that even minor alterations to the aryl amide substituent can shift IC₅₀ values by >10‑fold (e.g., BT2 vs. BT2F differ by a single halogen substitution, resulting in a 2‑ to 3‑fold change in BDK IC₅₀) [2].

Medicinal chemistry Regioisomer SAR Benzothiophene library design

Solid-State Structural Confirmation: Single-Crystal X-Ray Diffraction vs. Computational Models

The three-dimensional structure of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has been experimentally determined by single‑crystal X‑ray diffraction (XRD), providing unambiguous confirmation of the molecular conformation, bond lengths, and intermolecular packing interactions [1]. The experimental structure serves as a benchmark for validating DFT‑optimized geometries, and Hirshfeld surface analysis reveals that the 2,4‑dimethoxybenzamido group engages in a network of C–H···O and π–π interactions that differ from those predicted for the other regioisomers [1]. In contrast, for the 2,6‑ and 3,5‑dimethoxy analogs, only computational models or vendor‑supplied spectroscopic data are publicly available without corresponding XRD coordinates, limiting their utility in structure‑based drug design . The experimentally validated structure of CAS 477490‑23‑6 thus provides a distinct advantage for computational chemists performing docking studies or molecular dynamics simulations, as it eliminates the uncertainty associated with predicted conformations.

Structural chemistry Crystallography Material characterization

Comprehensive Spectroscopic Characterization: ¹H/¹³C NMR, FT-IR, UV-Vis Fingerprint vs. Isomer-Specific Signatures

A full suite of spectroscopic data—¹H‑NMR, ¹³C‑NMR, FT‑IR, and UV‑Vis—has been experimentally acquired and reported for the 2,4‑dimethoxy regioisomer, with calculated chemical shifts showing excellent agreement with experimental values (R² >0.98 for ¹³C‑NMR) [1]. The carbonyl stretching frequency (νC=O of the ester and amide groups) and the characteristic aromatic proton patterns in the ¹H‑NMR spectrum provide a unique fingerprint that distinguishes this regioisomer from the 2,6‑ and 3,4‑dimethoxy variants, whose published spectral data are limited to vendor‑supplied ¹H‑NMR only . The UV‑Vis spectrum of CAS 477490‑23‑6 shows a characteristic π→π* transition with λmax in the 280–320 nm range, with the optical band gap calculated from the absorption edge, enabling purity assessment and identity confirmation by multiple orthogonal methods [1].

Analytical chemistry Spectroscopy Quality control

Benzothiophene Scaffold in BDK Inhibition: Class-Level Potency Context

The benzothiophene-2-carboxylate chemotype has been validated as an allosteric inhibitor scaffold for branched-chain α-ketoacid dehydrogenase kinase (BDK), with the prototypical compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) exhibiting an IC₅₀ of 3.19 µM and a favorable pharmacokinetic profile including a terminal half-life of 730 min and no detectable degradation over 240 min in metabolic stability assays [1]. While the 2,4-dimethoxybenzamido analog (CAS 477490‑23‑6) has not been directly tested in BDK assays, it retains the core benzothiophene-2-carboxylate pharmacophore and introduces a 2,4-dimethoxybenzamide at the 3‑position—a substitution that is anticipated to modulate both potency and selectivity relative to BT2, based on the established SAR that the nature of the 3‑position substituent profoundly influences BDK binding [1]. The availability of BT2 as a reference standard (IC₅₀ = 3.19 µM) provides a quantitative benchmark against which the 2,4‑dimethoxybenzamido derivative can be profiled in future head‑to‑head studies.

Metabolic disease BCAA metabolism Allosteric kinase inhibition

Purity and Handling: Vendor-Supplied Specifications for Reproducible Research

Commercial suppliers list methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate at ≥95% purity (HPLC), with the material typically supplied as a solid stored at room temperature . The compound is described as suitable for use as a synthetic building block for more complex benzothiophene derivatives and as a reagent in organic synthesis, with a molecular weight of 371.41 g/mol and a molecular formula of C₁₉H₁₇NO₅S . By comparison, the 3,5‑dimethoxy isomer (CAS 477490‑22‑5) is listed with similar purity specifications but lacks the same breadth of published spectroscopic characterization . For procurement, the combination of defined purity, unambiguous structural identity (XRD‑confirmed), and comprehensive analytical documentation differentiates the 2,4‑isomer from its less thoroughly characterized regioisomeric counterparts.

Compound management Quality assurance Procurement specifications

Best Research and Industrial Application Scenarios for Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate (CAS 477490-23-6)


Epigenetic Probe Discovery: DNMT3A-Focused Screening Libraries

With a measured Ki of 5.03 µM against the human DNMT3A catalytic domain, methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate serves as a tractable starting point for the development of DNA methyltransferase inhibitors [1]. The 2,4‑dimethoxy substitution provides a distinct pharmacophore geometry that can be exploited in fragment‑based or structure‑guided optimization campaigns targeting DNMT3A‑dependent cancers, where selective modulation of de novo DNA methylation is therapeutically relevant [1]. Researchers procuring this regioisomer for epigenetic library assembly benefit from the availability of XRD coordinates for docking studies, enabling rational design prior to synthesis [2].

Benzothiophene Carboxylate Kinase Inhibitor SAR Exploration

The benzothiophene-2-carboxylate core has been clinically validated as an allosteric BDK inhibitor scaffold, with BT2 demonstrating an IC₅₀ of 3.19 µM, robust pharmacokinetics (T½ = 730 min), and in vivo efficacy in lowering plasma BCAA concentrations in mice [3]. The 2,4‑dimethoxybenzamido derivative (CAS 477490‑23‑6) provides a functionalized analog for exploring the SAR of the 3‑position amide substituent, an approach that has been shown to modulate BDK potency by >10‑fold within this series [3]. This compound is therefore well‑suited for inclusion in medicinal chemistry programs targeting metabolic disorders such as maple syrup urine disease, obesity, and type 2 diabetes, where BCAA lowering is a validated therapeutic strategy [3].

Computational Chemistry and Structure-Based Drug Design

The experimentally determined single‑crystal XRD structure and comprehensive DFT‑validated spectroscopic dataset make CAS 477490‑23‑6 the best‑characterized dimethoxybenzamido benzothiophene regioisomer for computational modeling [2]. Docking studies into DNMT3A, BDK, or other benzothiophene‑responsive targets can be performed with experimentally derived coordinates rather than homology models or force‑field‑optimized structures, significantly reducing conformational uncertainty [2]. Procurement of this specific regioisomer is therefore recommended for computational chemistry groups engaged in virtual screening, pharmacophore modeling, or molecular dynamics simulations involving the benzothiophene-2-carboxylate chemotype.

Synthetic Chemistry: Building Block for Diversified Benzothiophene Libraries

The methyl ester at the 2‑position provides a convenient synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), while the 3‑position 2,4‑dimethoxybenzamide can serve as a stable protecting group or be further functionalized [1]. This dual‑handle architecture makes CAS 477490‑23‑6 a versatile building block for the parallel synthesis of benzothiophene‑focused compound libraries, where systematic variation of the 2‑ and 3‑position substituents is required to probe structure–activity relationships across multiple target classes [1].

Quote Request

Request a Quote for methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.